N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused to a pyridine ring, with an acetamide group linked to a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Pyridine Ring Formation: The benzoxazole intermediate is then reacted with a pyridine derivative, often through a coupling reaction facilitated by a palladium catalyst.
Acetamide Group Introduction: The resulting compound is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
Attachment of the Methylphenoxy Group: Finally, the compound is reacted with 4-methylphenol under basic conditions to attach the methylphenoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzoxazole and pyridine rings can facilitate binding to biological targets through hydrogen bonding and π-π interactions. The acetamide group can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methoxyphenoxy)acetamide: Contains a methoxyphenoxy group.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide is unique due to the specific combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the methyl group can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its efficacy in biological systems.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-8-17(9-7-14)26-13-20(25)23-16-10-15(11-22-12-16)21-24-18-4-2-3-5-19(18)27-21/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
BLDLSMNEUNVZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CN=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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